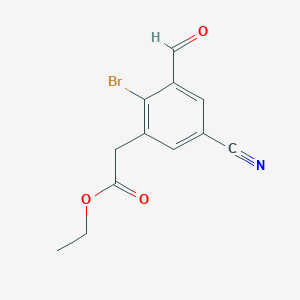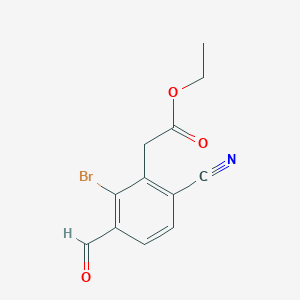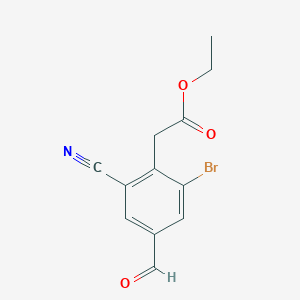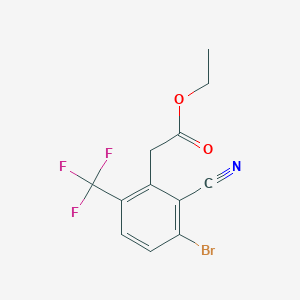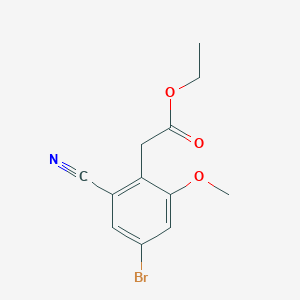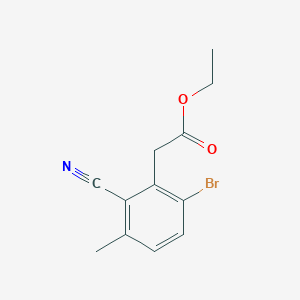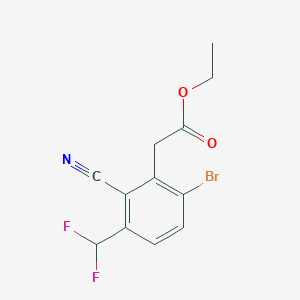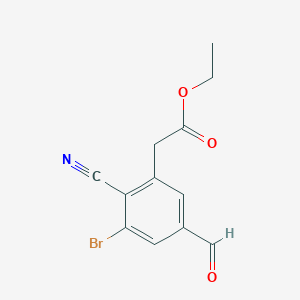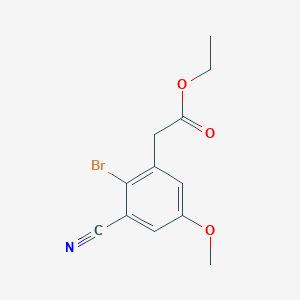
Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate
説明
Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate (EBMCPA) is an organic compound belonging to the family of phenylacetates. It is a colorless, low-melting solid that is soluble in most organic solvents. EBMCPA is used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It is also used as a reagent in the synthesis of various organic compounds.
科学的研究の応用
Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been used as a reagent in the synthesis of various organic compounds. It has also been used in the synthesis of various chiral compounds, such as amino acids, peptides, and heterocyclic compounds. In biochemistry, this compound has been used as a reagent in the synthesis of various enzymes, such as proteases and kinases. In pharmacology, this compound has been used as a reagent in the synthesis of various drugs, such as antifungal agents and antibiotics.
作用機序
Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate is believed to act by inhibiting the activity of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase and fatty acid synthase. This inhibition leads to the accumulation of fatty acids in the cell, which in turn leads to the inhibition of cell growth and proliferation. Additionally, this compound may also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
In vitro studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit the proliferation of various pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Finally, this compound has been shown to reduce inflammation and oxidative stress in mammalian cells.
実験室実験の利点と制限
Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it is relatively safe to handle and has low toxicity. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, which can limit its use in aqueous solutions. Additionally, it is not very stable and can be easily degraded by heat and light.
将来の方向性
There are several potential future directions for research on Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate. One potential direction is to further investigate the biochemical and physiological effects of this compound in mammalian cells. Additionally, further research could be conducted on the synthesis of this compound and its derivatives, as well as on the development of new methods for its synthesis. Finally, further research could be conducted on the potential therapeutic applications of this compound, such as its use as an anti-cancer agent or an anti-inflammatory agent.
特性
IUPAC Name |
ethyl 2-(2-bromo-3-cyano-5-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-11(15)6-8-4-10(16-2)5-9(7-14)12(8)13/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNSWFWOEDPGAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)OC)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




